1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
Description
Properties
IUPAC Name |
1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-12-18(22)21-11-5-4-8-17(21)14-20(16-9-10-16)13-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGZYGVERPLAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(CC2=CC=CC=C2)C3CC3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133823 | |
| Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-88-7 | |
| Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone (CAS Number: 1353954-88-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is with a molecular weight of approximately 320.9 g/mol. The compound features a piperidine ring, which is known for its versatility in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act on central nervous system targets due to the presence of the piperidine moiety, which is commonly associated with psychoactive properties.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some piperidine derivatives have shown efficacy in treating depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Antimicrobial Properties : The presence of halogen substituents, such as chlorine in this compound, may contribute to antimicrobial activity against various bacterial strains.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including those structurally similar to 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
- Neuropharmacological Studies : In a preclinical study assessing the antidepressant potential of similar compounds, it was found that these derivatives could significantly increase serotonin levels in animal models, suggesting potential therapeutic applications for mood disorders .
- Cytotoxicity Assessment : In vitro assays indicated that while exhibiting potent biological activity, the compound maintained low cytotoxicity levels, making it a candidate for further drug development .
Comparison with Similar Compounds
Substituent Variations on the Amino Group
The benzyl-cyclopropyl-amino group distinguishes the compound from analogues with alternative alkyl or aryl substituents:
Key Insights :
Positional Isomerism on the Piperidine Ring
The position of the benzyl-cyclopropyl-amino-methyl group on the piperidine ring significantly impacts molecular geometry and bioactivity:
Key Insights :
Heterocyclic Ring Modifications
Replacing piperidine with pyrrolidine alters ring size and puckering dynamics:
Physicochemical Properties
Comparative analysis of solubility and stability:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Amine alkylation : Reacting benzyl-cyclopropylamine with a chloromethyl-piperidine precursor in dichloromethane, using triethylamine as a catalyst to neutralize HCl byproducts .
- Chloro-ethanone coupling : Introducing the 2-chloro-ethanone moiety via nucleophilic substitution under anhydrous conditions (e.g., THF, −20°C) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and benzyl-cyclopropyl groups. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 4.0–4.5 ppm (chloro-ethanone CH₂) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–370 g/mol) and isotopic chlorine patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment; retention times compared to reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods due to potential respiratory irritancy .
- Storage : In airtight containers under nitrogen at −20°C to prevent degradation.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste streams .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., GLP-1 receptors, as seen in structurally related compounds ).
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand using Gaussian09 at the B3LYP/6-31G* level for charge optimization .
- Validation : Compare docking scores with experimental IC₅₀ values from kinetic assays (e.g., enzyme inhibition studies in ) to refine binding models .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Replication : Perform independent assays (e.g., cAMP modulation or calcium flux) across multiple cell lines (HEK293, CHO) to confirm target engagement .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain variability in potency .
- Structural Analog Comparison : Benchmark against analogs (e.g., 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone) to isolate substituent effects on activity .
Q. How does the conformational flexibility of the piperidine ring influence the compound’s pharmacodynamic profile?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortion using X-ray crystallography or DFT calculations .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (AMBER force field) to assess how ring puckering modulates interactions with hydrophobic binding pockets .
- Biological Correlation : Compare MD trajectories with functional data (e.g., receptor activation kinetics) to identify energetically favorable conformers .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- ADME Profiling : Use Sprague-Dawley rats for IV/PO dosing. Collect plasma samples at 0–24h for LC-MS/MS analysis of Cmax, t₁/₂, and bioavailability .
- Toxicity Screening : Acute toxicity (OECD 423) and 28-day repeat-dose studies to identify target organs (e.g., liver/kidney histopathology) .
- BBB Penetration : Employ in situ perfusion models to assess CNS accessibility, critical for neuroactive piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
